Maduramicin
Overview
Description
Synthesis Analysis
The biosynthetic gene cluster (BGC) of maduramicin was identified through whole-genome sequencing of a maduramicin-producing industrial strain of Actinomadura sp. J1-007 . The identified BGCs were analyzed in silico to predict the biosynthetic pathway of maduramicin . Overexpression of type II thioesterase MadTE increased the maduramicin titer by 30% to 7.16 g/L in shake-flask fermentation .Molecular Structure Analysis
Maduramicin has a molecular formula of C47H83NO17 . Its molecular weight is 934.17 g/mol .Chemical Reactions Analysis
Maduramicin forms colored charge transfer complexes with three electron acceptors namely p-chloranilic acid (p-CA), 2,3‐dichloro‐5,6‐dicyano‐p‐benzoquinone (DDQ), and picric acid (PA) . These complexes are used for the routine quality control analysis of maduramicin .Physical And Chemical Properties Analysis
Maduramicin has a molecular weight of 934.2 g/mol and a molecular formula of C47H83NO17 . Its percent composition is C 60.43%, H 8.96%, N 1.50%, O 29.11% .Scientific Research Applications
Maduramicin's Impact on Cell Proliferation and Apoptosis
- Inhibition of Myoblast Cell Proliferation : Maduramicin has been found to inhibit cell proliferation and induce apoptosis in myoblast cells. This effect is concentration-dependent and involves the downregulation of proteins like cyclin D1 and cyclin-dependent kinases, as well as the upregulation of CDK inhibitors ((Chen et al., 2014)).
- Cardiotoxicity Mechanisms in Chicken : Studies on chicken myocardial cells have revealed that maduramicin’s cardiotoxicity is related to cytokine–cytokine receptor interaction, apoptosis, and calcium signaling pathways. It increases pro-inflammatory cytokines, apoptosis ratios, and disrupts cellular morphology (Gao et al., 2018).
Maduramicin's Environmental and Ecotoxicological Effects
- Toxicity in Aquatic Environments : Maduramicin has been shown to cause oxidative stress and tissue damage in zebrafish, indicating potential environmental risks if it accumulates in aquatic ecosystems. It can induce severe oxidative stress and tissue damage at certain concentrations (Ni et al., 2019).
Mechanisms of Maduramicin-Induced Toxicity
- Induction of Apoptosis and Necrosis : Maduramicin has been found to induce apoptosis and necrosis in rat myocardial cells. This involves the activation of certain caspases and the inhibition of autophagic flux, which contributes to the toxicity in myocardial cells (Chen et al., 2018).
- Activation of Protein Phosphatase 2A : Research suggests that maduramicin activates protein phosphatase 2A in myocardial cells, leading to the inhibition of extracellular signal-regulated kinase 1/2 (ERK1/2), which contributes to its cytotoxicity (Chen et al., 2018).
Development of Detection Methods
- Electrochemical Immunosensor for Detection : An electrochemical immunosensor has been developed for the detection of maduramicin residuesin eggs. This sensor uses a multiple signal amplification system and has shown high sensitivity and stability, making it an effective tool for ensuring food safety by detecting veterinary drug residues (Hu et al., 2019).
Biosynthetic Gene Cluster Identification
- Genomics-driven Discovery in Actinomadura sp. : The biosynthetic gene cluster (BGC) of maduramicin was identified in Actinomadura sp. J1-007 through genome sequencing. This discovery has implications for understanding the biosynthetic mechanism of polyethers and could lead to the development of maduramicin analogs for various applications (Liu et al., 2019).
Maduramicin's Role in Antimalarial Research
- Antimalarial Efficacy : Research has shown that liposomal formulations of maduramicin exhibit potent antiplasmodial activity, suggesting its potential as a therapeutic intervention against malaria. This approach could be particularly effective against drug-resistant strains of malaria parasites (Raza et al., 2018).
Safety And Hazards
Future Directions
Maduramicin has been found to rapidly eliminate malaria parasites and significantly block in vivo transmission in a mouse model of malaria transmission . It has also been repurposed as an effective drug against triple-negative breast cancer . These findings suggest potential new applications for maduramicin in the future.
properties
IUPAC Name |
azane;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGJEAMPBSZCIF-HKSLRPGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H83NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
934.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maduramicin | |
CAS RN |
84878-61-5 | |
Record name | Maduramicin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084878615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maduramicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11525 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Maduramicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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